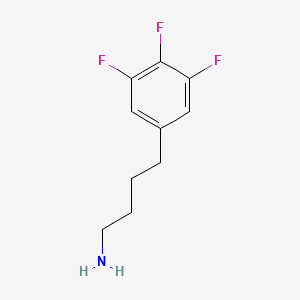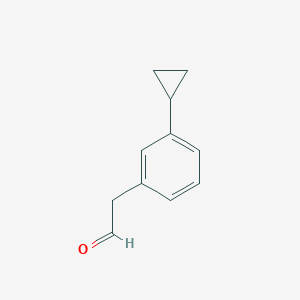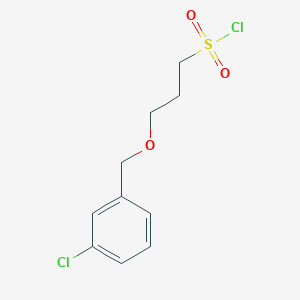
3-((3-Chlorobenzyl)oxy)propane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-Chlorobenzyl)oxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C10H12Cl2O3S and a molecular weight of 283.17 g/mol . It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Chlorobenzyl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 3-chlorobenzyl alcohol with propane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time precisely .
Analyse Des Réactions Chimiques
Types of Reactions: 3-((3-Chlorobenzyl)oxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Applications De Recherche Scientifique
3-((3-Chlorobenzyl)oxy)propane-1-sulfonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-((3-Chlorobenzyl)oxy)propane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound reacts with nucleophiles to form sulfonamide or sulfonate derivatives, which can interact with various molecular targets. These interactions often involve the inhibition of enzymes or the modification of proteins, leading to changes in biological activity .
Comparaison Avec Des Composés Similaires
3-(Benzyloxy)propane-1-sulfonyl chloride: Similar structure but lacks the chlorine atom on the benzyl group.
3-Chloropropanesulfonyl chloride: Similar sulfonyl chloride group but differs in the alkyl chain and benzyl group substitution.
Uniqueness: 3-((3-Chlorobenzyl)oxy)propane-1-sulfonyl chloride is unique due to the presence of both the chlorobenzyl and sulfonyl chloride groups, which confer specific reactivity and potential for diverse chemical transformations .
Propriétés
Formule moléculaire |
C10H12Cl2O3S |
|---|---|
Poids moléculaire |
283.17 g/mol |
Nom IUPAC |
3-[(3-chlorophenyl)methoxy]propane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H12Cl2O3S/c11-10-4-1-3-9(7-10)8-15-5-2-6-16(12,13)14/h1,3-4,7H,2,5-6,8H2 |
Clé InChI |
SSTPFHWDANHKBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)COCCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


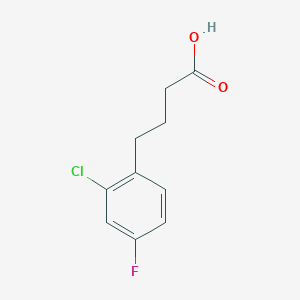
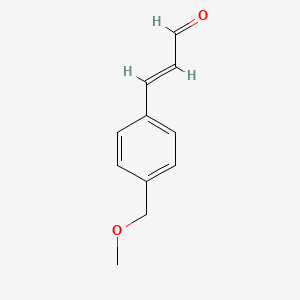

![[2-(2-Phenylcyclopropyl)cyclopropyl]methanol](/img/structure/B13617535.png)
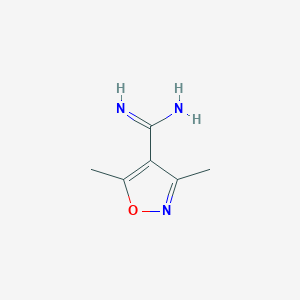
![4-[(Oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B13617546.png)
![tert-butylN-[(2S)-4-amino-2-hydroxybutyl]carbamate](/img/structure/B13617551.png)
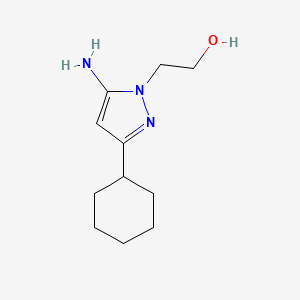
![tert-butyl 4-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate](/img/structure/B13617565.png)
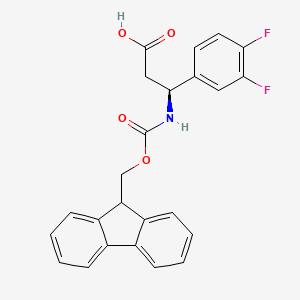
![1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride](/img/structure/B13617576.png)
